QINA

Description

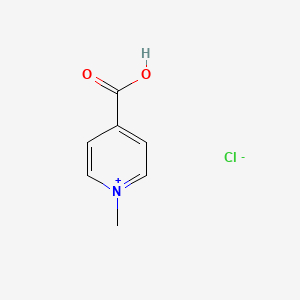

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-4-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRUGEJMSKBMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-18-9 | |

| Record name | 4-Carboxy-1-methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CARBOXY-1-METHYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZK594D8LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quina Retouch Method: A Technical Guide to its Origins and Development

An in-depth analysis of the distinctive Middle Paleolithic tool-making technique, summarizing its core attributes, experimental replication, and functional applications.

The Quina retouch method, a hallmark of the Mousterian industry, represents a significant technological adaptation by Neanderthals during the Middle Paleolithic.[1] First described by François Bordes, this technique is characterized by the production of thick, wide flakes with a distinctive steep, overlapping "scalar" or "stepped" retouch, known as écailleuse scalariforme.[1] This guide provides a comprehensive overview of the origins, development, and technical aspects of the Quina retouch method, drawing on morphometric data, experimental protocols, and functional analyses from key archaeological sites.

Origins and Chrono-Cultural Context

The Quina Mousterian is primarily associated with Neanderthals and is a significant variant of the Mousterian technocomplex.[1] In Southern France, Quina assemblages are predominantly dated to the Early Weichselian period, approximately 70,000-60,000 years before present (BP).[1] In Belgium, these assemblages are more commonly found in the first half of the Middle Weichselian, around 60,000-45,000 BP.[1] A notable assemblage has also been identified at the Axlor site in the Basque Country, Spain, dated to the end of Oxygen Isotope Stage 3 (around 44,000 BP).[1]

For a long time, the Quina technology was considered a Western and Southern European phenomenon. However, the recent discovery of a complete Quina technological system at the Longtan site in Southwest China, dated to approximately 60,000-50,000 BP, has challenged this view, suggesting a much wider geographical distribution and more diverse human dynamics in the Late Pleistocene of East Asia.[1][2] This finding indicates that either the technology was transmitted over vast distances or that it was independently developed by different hominin populations.[2]

The Chaîne Opératoire of Quina Tool Production

The operational sequence, or Chaîne Opératoire, of the Quina method reveals a series of deliberate technological choices aimed at producing robust and durable tools. A defining characteristic is the emphasis on producing thick and wide flakes, often retaining cortex.[1] Unlike Levallois technology, the Quina method typically exhibits a low Levallois index (less than 10%).[1]

The production sequence can be summarized as follows:

-

Raw Material Procurement: Neanderthals selected raw materials suitable for producing large, thick flakes. While local materials were often used, there is evidence for the transport of specific high-quality flint over considerable distances, indicating a planned and thoughtful approach to raw material acquisition.

-

Blank Production: The primary reduction strategy focused on obtaining thick, often asymmetrical flakes. This was achieved without the elaborate core preparation characteristic of the Levallois method.

-

Retouching: The defining feature of the Quina method is the application of steep, scalar retouch to the edges of the thick flakes. This retouch is invasive and creates overlapping scars that often end in hinge or step terminations. This process results in a very robust and durable working edge.

-

Use and Resharpening: Quina scrapers were versatile tools used for a variety of tasks, including butchery, hide scraping, and working wood and bone. The steep edge angle and robusticity of the tools allowed for repeated resharpening, extending their use-life.

-

Discard: Tools were discarded after extensive use and multiple episodes of resharpening, often resulting in significantly reduced tool sizes.

Quantitative Analysis of Quina Scrapers

Morphometric studies of Quina scrapers have provided valuable insights into their design and function. A key area of investigation has been the relationship between the distinctive Quina retouch and the maintenance of the tool's edge angle during resharpening.

One hypothesis suggested that Quina retouch was a technique to maintain a steep, durable edge angle through multiple resharpening episodes. However, detailed quantitative analysis of scrapers from the Roc de Marsal site in southwest France has challenged this notion. The study found that when the effects of reduction intensity and flake thickness are controlled for, Quina retouch does not have a significant impact on the retouched edge angle. Instead, the generally higher edge angles observed on Quina scrapers are a consequence of continuous reduction and the use of thicker initial blanks.

| Feature | Quina Scrapers | Non-Quina Scrapers | Source |

| Mean Thickness (mm) | 14.10 ± 3.91 | 10.09 ± 4.44 | Lin & Marreiros (2020) |

| Edge Angle Range | 25° - 80° | - | Gould et al. (1971), Iovita (2014) |

| Mean Edge Angle | 40° - 60° | - | Gould et al. (1971), Iovita (2014) |

Table 1: Comparative Metrics of Quina and Non-Quina Scrapers.

Experimental Protocols

Replication of Quina Retouch

Experimental archaeology has been crucial in understanding the manufacturing process of Quina tools. The characteristic scalar/stepped retouch is believed to have been produced using a soft hammer, such as bone or antler.

A generalized protocol for replicating Quina retouch involves:

-

Blank Selection: Choose a thick flint flake with a suitable platform for retouching. The thickness of the blank is a critical factor in achieving the characteristic stepped morphology.

-

Percussor Selection: Utilize a soft hammer, such as a deer antler billet or a dense bone fragment. The use of a soft hammer allows for better control over flake removal and is thought to be essential for creating the invasive, scalar scars.

-

Retouching Technique:

-

Position the flake on a supportive pad (e.g., leather) to dampen vibrations and prevent breakage.

-

Strike the edge of the flake with the soft hammer at a relatively steep angle. The blows should be directed inwards, away from the edge, to create invasive flakes.

-

Overlap the flake removals to create the characteristic stepped or scalar pattern. The sequence of flake removals is crucial for developing the final morphology of the retouched edge.

-

The process can be conceptualized in two stages: an initial series of removals that may create micro-denticulations, followed by a second series that regularizes the edge and produces the flat, stepped flaking pattern.[3]

-

Use-Wear Analysis Methodology

Use-wear analysis of Quina scrapers aims to identify their function by examining the microscopic traces of wear on their working edges. This involves comparing the wear patterns on archaeological artifacts with those created on experimental tools used in controlled settings.

A typical use-wear analysis protocol includes:

-

Artifact Selection and Cleaning: Select well-preserved archaeological specimens. The tools are carefully cleaned to remove any post-depositional residues. This may involve washing with water and a neutral detergent, followed by immersion in an ultrasonic bath.

-

Microscopic Examination: The edges of the tools are examined under a stereomicroscope at low magnifications (up to 50x) and a metallurgical microscope at high magnifications (100x-500x) to identify use-wear traces such as polish, striations, edge rounding, and micro-flaking.

-

Experimental Program:

-

Replicate Quina scrapers using authentic materials and techniques.

-

Use the experimental tools to perform a variety of tasks on different materials thought to be relevant to Neanderthal subsistence activities, such as butchering animals, scraping fresh and dry hides, and working wood and bone.

-

Carefully document the duration of each task, the angle of use, and the specific motions employed (e.g., scraping, cutting).

-

-

Comparative Analysis: Compare the use-wear traces on the archaeological tools with the reference collection of experimental tools. The location, distribution, and characteristics of the wear patterns are used to infer the function of the archaeological specimens.

Functional and Technological Relationships

The Quina retouch method was not an isolated technological trait but was part of a broader adaptive strategy. Its development and application were influenced by a range of factors, including raw material availability, subsistence strategies, and mobility patterns.

The functional versatility of Quina scrapers is a key aspect of this technological system. Use-wear analyses from sites like Qesem Cave in Israel and Longtan in China have shown that these tools were used for a wide range of activities, including processing both hard materials (bone, antler, wood) and soft materials (meat, hides, non-woody plants).[3][4] This suggests that Quina scrapers were multifunctional tools, well-suited to the diverse needs of mobile hunter-gatherer groups.

The preference for thick blanks and the ability to extensively resharpen the tools are linked to raw material economy and mobility. By creating durable, long-lasting tools, Neanderthals could maximize the utility of their raw materials and reduce the need to constantly procure new stone. This would have been particularly advantageous for highly mobile groups operating in environments where high-quality raw materials were not always readily available.

Conclusion

The Quina retouch method represents a sophisticated and adaptable technological system developed by Neanderthals. It was not simply a stylistic variation but a deliberate and efficient solution to the challenges of a mobile hunter-gatherer lifestyle in the variable environments of the Middle Paleolithic. Through the production of robust, durable, and multifunctional tools, the Quina method provided a reliable and long-lasting toolkit that maximized the utility of raw materials and supported a range of subsistence-related activities. The ongoing discovery of Quina assemblages in new geographical regions underscores the importance of this technology in our understanding of Neanderthal behavior and the broader patterns of human evolution during the Late Pleistocene.

References

Hominin Associations with Quina Assemblages: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Quina Mousterian, a distinct lithic industry of the Middle Paleolithic, has long been considered a hallmark of Neanderthal (Homo neanderthalensis) technological behavior. This association is firmly established through decades of research at key European sites where Neanderthal fossil remains have been discovered in direct context with Quina assemblages. The eponymous site of La Quina in southwestern France stands as a pillar of this evidence, having yielded a significant number of Neanderthal individuals.[1] However, recent discoveries in East Asia have introduced a new layer of complexity to this narrative. The unearthing of a complete Quina technological system at Longtan, China, dated to a similar period as its European counterparts, challenges the exclusive link to Neanderthals, as this hominin species has not been identified in the region.[2][3] This finding opens the possibility that other hominin species, such as Denisovans or even early Homo sapiens, may have independently developed or adopted this technology. This guide provides an in-depth analysis of the hominin species associated with Quina assemblages, presents quantitative data from key sites, details the experimental protocols used to understand this technology, and offers visualizations of the key relationships and workflows.

Key Hominin Species and Geographical Distribution

The association between hominin species and Quina assemblages is strongly delineated by geography. In Europe, the evidence overwhelmingly points to Neanderthals as the creators of the Quina industry. Numerous sites across France, Spain, and Belgium have yielded Neanderthal remains in layers containing Quina tools.[2] The La Quina rock shelter in Charente, France, is of particular importance, with the recovery of over 25 Neanderthal individuals from Mousterian layers.[1]

In contrast, the discovery of a Quina assemblage at Longtan, Southwest China , dated to approximately 60,000-50,000 years ago, complicates this picture.[2] As no Neanderthal remains have been found in East Asia, the identity of the hominins responsible for the Longtan Quina industry remains an open question. Researchers have posited several possibilities, including Denisovans , an archaic human group known from Asia, or early Homo sapiens . This finding suggests either a much wider geographic range for a hominin group with Quina technology than previously thought, or a case of technological convergence where different hominin species independently developed similar toolkits.

Quantitative Data Presentation

Lithic Assemblage Composition

Quina assemblages are characteristically dominated by scrapers, particularly transverse scrapers, and exhibit a low Levallois index.[2] The production of thick, wide flakes is a key feature of the Quina strategy.[2] The following table summarizes the typological composition of lithic assemblages from key Quina sites.

| Tool Type | Les Pradelles (Facies 4a) | De Nadale Cave (Unit 7) |

| Scrapers | 76.8% | 83.1% |

| - Transverse Scrapers | 45.2% | 35.2% |

| - Simple Scrapers | 17.2% | 21.1% |

| - Double Scrapers | 9.8% | 15.5% |

| - Convergent Scrapers | 4.6% | 11.3% |

| Denticulates | 8.5% | 4.2% |

| Notches | 5.3% | 2.8% |

| Points | 2.1% | 1.4% |

| Other | 7.3% | 8.5% |

| Total Tools | 100% | 100% |

Note: Data for Les Pradelles is adapted from publicly available research data, and De Nadale Cave data is synthesized from published figures.

Faunal Assemblage Composition

The faunal assemblages from Quina sites in Europe often indicate a specialized hunting strategy focused on large ungulates. Reindeer and bison are frequently the most represented species, suggesting targeted hunting of migratory herds.[1]

| Taxon | La Quina (NISP) | Chez-Pinaud, Jonzac (US22) (NISP) |

| Rangifer tarandus (Reindeer) | Present | >3220 |

| Bison priscus / Bos primigenius (Bison/Aurochs) | Present | Present |

| Equus caballus (Horse) | Present | Present |

| Cervus elaphus (Red Deer) | Present | - |

| Megaloceros giganteus (Giant Deer) | - | - |

| Crocuta crocuta (Spotted Hyena) | Present | - |

| Ursus spelaeus (Cave Bear) | Present | - |

| Canis lupus (Wolf) | Present | - |

| Vulpes vulpes (Red Fox) | Present | - |

Note: NISP (Number of Identified Specimens). Data for La Quina is based on collections at the Yale Peabody Museum[4], and for Chez-Pinaud, Jonzac from recent excavations.[5][6] A dash (-) indicates the taxon was not reported in the referenced assemblage.

Experimental Protocols

Experimental Replication of Quina Scalar Retouch

The characteristic "écailleuse scalariforme" or scalar retouch of Quina tools involves a specific flintknapping technique to produce robust, resharpenable edges. The following protocol outlines a generalized methodology for its experimental replication.

Objective: To replicate the scalariform retouch on a thick flint flake to create a functional Quina scraper.

Materials:

-

Thick, good-quality flint flakes (blanks)

-

Hard hammerstones (e.g., quartzite) of various sizes

-

Soft hammers (e.g., antler, bone)

-

Leather pad for leg protection

-

Safety goggles and gloves

Methodology:

-

Blank Selection: Choose a thick flint flake with a suitable platform for striking. The blank should have a convex dorsal surface.

-

Platform Preparation: If necessary, abrade the edge of the striking platform to strengthen it and ensure a clean flake removal.

-

Initial Shaping (Hard Hammer): Using a hard hammerstone, initiate the retouch by striking the edge of the flake at a steep angle. The blows should be directed inwards, removing small, scalar-like flakes. This creates a "stepped" appearance.

-

Series of Retouch: Work along the edge of the tool, creating a continuous series of overlapping flake scars. The goal is to create a durable, convex working edge.

-

Edge Regularization (Soft Hammer): A soft hammer can be used for finer retouch and to regularize the edge, removing any irregularities and creating a more uniform scraping surface.

-

Resharpening Simulation: After simulated use, the edge can be resharpened by repeating steps 3-5, which often results in the characteristic stepped profile of Quina scrapers.

-

Analysis: The resulting experimental tool and debitage are then compared with archaeological examples to assess the fidelity of the replication.

Use-Wear Analysis of Quina Scrapers

Use-wear analysis is a microscopic technique used to determine the function of stone tools by examining the wear patterns on their working edges.[7][8][9]

Objective: To identify the material(s) worked and the action(s) performed with a Quina scraper.

Equipment:

-

Reflected light microscope (metallurgical microscope) with magnifications from 50x to 500x

-

Cleaning solutions: neutral detergent, distilled water, ethanol, acetone

-

Ultrasonic bath

-

Digital camera for photomicrography

Methodology:

-

Initial Examination: The artifact is first examined macroscopically and with a low-power stereomicroscope to identify potential working edges and any visible residues.

-

Cleaning Protocol:

-

The tool is gently washed with a neutral detergent and warm water to remove loose sediment.

-

It is then placed in an ultrasonic bath with distilled water for 5-10 minutes to dislodge more tenacious particles.

-

To remove organic residues, the tool is immersed in a 10-20% solution of NaOH or H2O2, followed by a rinse in distilled water.

-

Finally, the tool is cleaned with ethanol or acetone to remove any remaining grease or oils.

-

-

Microscopic Analysis:

-

The cleaned tool is examined under a reflected light microscope, starting at low magnification (50x-100x) and progressing to higher magnifications (200x-500x).

-

The analyst systematically scans the working edges, looking for diagnostic wear traces, including:

-

Micropolish: A sheen or alteration of the tool's surface caused by friction with a worked material. The brightness, texture, and distribution of the polish can indicate the type of material (e.g., wood, bone, hide).

-

Striations: Scratches or grooves on the tool's surface that indicate the direction of motion.

-

Edge Rounding: The dulling or rounding of the sharp working edge.

-

Micro-scarring: The removal of small flakes from the working edge during use.

-

-

-

Interpretation and Comparison: The observed wear patterns are compared to a reference collection of experimentally created use-wear on tools of the same raw material. This comparison allows for the inference of the worked material and the action performed (e.g., scraping, cutting, boring).

-

Documentation: All observations and interpretations are meticulously documented, including photomicrographs of the diagnostic wear traces.

Conclusion

References

- 1. La Quina - a Neanderthal site with thick asymmetric tools [donsmaps.com]

- 2. Quina Mousterian - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. bioone.org [bioone.org]

- 5. On the Quina side: A Neanderthal bone industry at Chez-Pinaud site, France - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Quina side: A Neanderthal bone industry at Chez-Pinaud site, France | PLOS One [journals.plos.org]

- 7. Use-wear analysis explained - Nationalmuseet [natmus.dk]

- 8. Use-Wear Analysis [texasbeyondhistory.net]

- 9. Use-wear analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Environmental Context of Quina Tool Production

This technical guide provides a comprehensive overview of the environmental context surrounding the production and use of Quina tools during the Middle Paleolithic. It is intended for researchers, scientists, and drug development professionals interested in the interplay between hominin adaptation, technology, and paleoecology. This document synthesizes data from key archaeological sites, details the methodologies used in their analysis, and presents visualizations of core concepts.

Introduction to Quina Mousterian Technology

The Quina Mousterian is a distinct lithic industry associated with Neanderthals, primarily in Europe, during the Middle Paleolithic.[1] It is characterized by a specific tool production strategy emphasizing the creation of thick, wide flakes, often with cortex, which are then shaped into tools through a distinctive "scaled stepped" (écailleuse scalariforme) retouch.[1][2] Transverse scrapers are a dominant tool type in Quina assemblages, which typically exhibit a low Levallois index (less than 10%).[1][2] This technology is thought to represent a specific adaptation to certain environmental conditions and subsistence strategies.[3][4]

Chronological and Environmental Framework

Quina Mousterian assemblages are predominantly dated to Marine Isotope Stage (MIS) 4 and early MIS 3, a period characterized by cold and arid glacial conditions.[3][5] In Southern France, these assemblages are often dated to the Early Weichselian period (70,000-60,000 BP), while in Belgium they are more commonly found in the first half of the Middle Weichselian (60,000-45,000 BP).[1][2] For example, the Quina layers at La Quina Amont have been dated to between 63,000 and 56,000 years ago.[5] This chronological placement firmly situates Quina technology within a context of significant climatic oscillations.[3]

Paleoenvironmental and Subsistence Data

Faunal analyses from Quina sites consistently point towards an environment characterized by open, cold-adapted steppe vegetation.[6][7] The faunal assemblages are often overwhelmingly dominated by a single species, the reindeer (Rangifer tarandus), suggesting a specialized hunting strategy.[4][5][6][7] This specialization is a key feature of the Quina Mousterian and is thought to be a direct adaptation to the prevailing environmental conditions.[4] The processing of reindeer carcasses for meat, marrow, and sinew appears to have been a central activity at these sites.[8]

| Site | Chronology | Key Faunal Species | Lithic Characteristics | Reference |

| La Quina (France) | Late MIS 4 - Early MIS 3 | Reindeer, Bison | High frequency of transverse scrapers, low Levallois index | [5][9] |

| Roc de Marsal (France) | MIS 3 (~49 ka) | Reindeer | Reindeer-dominated, intensive butchery practices | [8][10] |

| Jonzac (France) | Early MIS 4 | Reindeer | Reindeer-dominated faunal spectrum | [5][6][7] |

| Axlor (Spain) | End of OIS 3 (~44 ka) | Not specified | Typical Quina Mousterian assemblage | [1][2] |

| Longtan (China) | ~60,000-50,000 BP | Not specified | Complete Quina technological system | [2][3] |

Methodologies

The reconstruction of Neanderthal subsistence strategies at Quina sites relies on detailed zooarchaeological analysis. This involves:

-

Taxonomic Identification: Identifying the species present in the faunal assemblage to understand the paleoenvironment and prey selection.

-

Taphonomic Analysis: Differentiating between human-induced modifications (e.g., cut marks, bone breakage for marrow extraction) and damage from other sources like carnivores or geological processes.[11] This is crucial for confirming that the faunal remains are the result of human activity.

-

Skeletal Element Abundance: Analyzing the relative frequencies of different skeletal parts to infer transport decisions (i.e., which parts of the carcass were brought back to the site).[8]

-

Butchery Mark Analysis: Microscopic examination of bone surfaces to identify cut marks, percussion marks, and other traces of butchery, providing insights into carcass processing techniques.[4][8]

The study of Quina lithic technology involves several analytical approaches:

-

Chaîne Opératoire (Operational Sequence) Analysis: This method reconstructs the entire lifecycle of the stone tools, from raw material procurement and core reduction to tool use, resharpening, and eventual discard. This provides insights into the planning and foresight of Neanderthal toolmakers.

-

Techno-functional Analysis: This combines technological and use-wear analyses to understand how tools were made and used.[12][13] Microscopic examination of tool edges can reveal polishes and striations indicative of contact with specific materials like wood, hide, or meat.[3]

-

Retouch Intensity Analysis: Quantitative methods are used to measure the extent of retouch on tools, which can provide information about tool maintenance, longevity, and the intensity of site occupation.[14]

Accurately dating Quina sites is essential for placing them within a precise chronological and environmental context. The primary methods used are:

-

Luminescence Dating (OSL and TL): Optically Stimulated Luminescence (OSL) and Thermoluminescence (TL) dating are used to determine the age of sediments surrounding the archaeological artifacts.[5][10] These methods measure the last time the sediment grains were exposed to sunlight or heat.

-

Radiocarbon Dating: While often at the limit of its effective range for Middle Paleolithic sites, accelerator mass spectrometry (AMS) radiocarbon dating can sometimes be used on well-preserved organic materials.

-

Biochronology: The presence of certain animal species with known chronological ranges can be used to provide relative dating for archaeological layers.[5]

Visualizations

Caption: Environmental drivers of Quina technological and subsistence adaptations.

Caption: The operational sequence (chaîne opératoire) of Quina tool production.

Caption: A generalized workflow for paleoenvironmental reconstruction at a Quina site.

Conclusion

The production of Quina tools represents a sophisticated technological adaptation by Neanderthals to the cold, arid environments of MIS 4 and early MIS 3. The strong association with specialized reindeer hunting highlights a focused subsistence strategy that was both successful and widespread. The characteristic features of Quina technology, particularly the production of thick, easily resharpened scrapers, underscore the importance of tool longevity and mobility in this context. Future research integrating multiple analytical techniques will continue to refine our understanding of this unique aspect of Middle Paleolithic behavior.

References

- 1. Quina Mousterian - Wikiwand [wikiwand.com]

- 2. Quina Mousterian - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Reindeer Hunters of the Middle Paleolithic: Investigating Neandertal Subsistence Strategies in Quina Mousterian Contexts of Southwestern France [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. On the Quina side: A Neanderthal bone industry at Chez-Pinaud site, France - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. La Quina - a Neanderthal site with thick asymmetric tools [donsmaps.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. DSpace [research-repository.griffith.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quina Debitage and Core Reduction

This technical guide provides a comprehensive overview of Quina debitage and core reduction, a distinctive lithic technology of the Middle Paleolithic, primarily associated with Neanderthals. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the technological processes, the characteristics of the resulting lithic assemblages, and the analytical methods used in their study.

Introduction to Quina Technology

The Quina Mousterian is a specific facies within the Mousterian techno-complex of the European Middle Paleolithic.[1][2] It is characterized by a low Levallois index (typically under 10%) and a high frequency of retouched tools, particularly transverse scrapers.[1] The defining feature of Quina tools is the "écailleuse scalariforme" or scaled, stepped retouch.[1] This type of retouch is invasive, with overlapping scars that create a stepped cross-section.

The core reduction strategy, or débitage, is non-Levallois and is focused on the production of thick, wide flakes, often with a significant amount of cortex remaining.[1] This method is not aimed at producing predetermined flakes in the Levallois sense but rather at generating blanks with specific morphological characteristics suitable for transformation into robust tools.

The Quina Core Reduction Sequence

The Quina core reduction is best described as a "volumetric" system, where the core is conceived and worked as a volume to be exploited. A key concept, primarily defined by the work of L. Bourguignon, is an "algorithmic sequence with a rhythm of double alternation both in lateralization and exploitation of core faces."[1] This systematic approach allows for the continuous production of flakes with specific attributes.

The main objective of this approach is the production of thick flakes with an asymmetrical cross-section, often featuring a cortical or debitage back.[2] This backing provides a natural prehension surface or facilitates hafting.

Conceptual Framework of the Reduction Sequence

The reduction sequence can be conceptualized as follows:

-

Initialization: A suitable raw material nodule is selected. An initial platform is created, often on a cortical surface.

-

Alternating Exploitation: Flakes are detached from one surface of the core. The scars from these removals then serve as the striking platform for the removal of flakes from an adjacent, perpendicular surface.

-

Double Alternation: This process of alternating the debitage surface and the striking platform surface continues in a cyclical manner. This "double alternation" maintains the core's volume and convexity, allowing for a prolonged reduction sequence.

-

Production of Asymmetrical Flakes: The angle of percussion and the management of the core's surfaces result in the characteristic thick, asymmetrical flakes. These flakes often have a thick, cortical back opposite the intended cutting edge.

-

Core Exhaustion: The core is worked until it becomes too small to produce further usable flakes. Exhausted Quina cores are often irregular in shape, reflecting the opportunistic yet systematic nature of the reduction.

Visualization of the Quina Core Reduction Workflow

The following diagram illustrates the logical flow of the Quina core reduction sequence.

References

A Technical Guide to Raw Material Procurement for Quina Tool Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical first step of Quina tool manufacturing: the procurement of raw materials. Understanding the geological sourcing, material properties, and analytical characterization of these raw materials is fundamental to appreciating the technological prowess of Neanderthals and provides a valuable comparative framework for modern material sourcing and analysis in diverse scientific fields, including drug development where raw material purity and consistency are paramount.

The Quina Mousterian, a distinct Middle Paleolithic industry, is characterized by the production of specific tool types, notably thick, convex scrapers, through a specialized knapping technique. The success of this technology was intrinsically linked to the careful selection and procurement of high-quality siliceous sedimentary rocks, primarily chert and flint.

Raw Material Properties: The Foundation of Quina Technology

The selection of raw materials for Quina tool production was not arbitrary. Neanderthals demonstrated a sophisticated understanding of the mechanical properties of different stones, favoring those with predictable fracture mechanics. The primary raw materials, chert and flint, are microcrystalline or cryptocrystalline varieties of quartz (silicon dioxide, SiO₂). Their suitability for knapping is determined by a combination of physical and chemical characteristics.

Physical and Mechanical Properties

The ideal raw material for Quina tools possessed a high degree of isotropy, allowing for controlled conchoidal fracture, which is essential for producing sharp, durable edges. Key properties are summarized in the table below.

| Property | Typical Value for Chert/Flint | Significance in Quina Tool Manufacturing |

| Hardness (Mohs Scale) | 6.5 - 7 | High hardness ensures the durability of the tool's working edge during use. |

| Fracture | Conchoidal | Produces sharp, curved surfaces, which are characteristic of flintknapping and essential for creating effective cutting and scraping tools. |

| Grain Size | Cryptocrystalline to Microcrystalline | A fine-grained texture results in a more predictable and smoother fracture, allowing for greater control during the knapping process. |

| Toughness | ~1.5 | Indicates resistance to fracture initiation, a crucial factor for tools subjected to significant stress during use. |

| Compressive Strength | ~450 N/mm² | High compressive strength contributes to the overall robustness of the tool. |

| Density | 2.5 - 2.8 g/cm³ | The density of the material would have been a factor in its transport from the procurement site. |

Chemical Composition

While primarily composed of SiO₂, the presence of trace elements and mineral inclusions in chert and flint can influence their physical properties and provide crucial information about their geological origin.

| Element/Compound | Typical Range | Significance |

| **Silicon Dioxide (SiO₂) ** | >95% | The primary component, forming the microcrystalline quartz matrix. |

| Water (H₂O) | Variable | Influences the workability of the material; heat treatment can alter water content and improve flaking quality. |

| Iron Oxides (e.g., Fe₂O₃) | Trace amounts | Can affect the color of the chert or flint. |

| Aluminum Oxide (Al₂O₃) | Trace amounts | Present as impurities, often in clay mineral inclusions. |

| Calcium Carbonate (CaCO₃) | Variable | Can be present as inclusions or as part of the cortex, affecting the homogeneity of the material. |

| Trace Elements (e.g., Sr, Th, Cr, V) | ppm levels | Crucial for geochemical sourcing studies to pinpoint the geological origin of the raw material. |

Note: This table provides a general overview. The precise elemental composition is highly variable and specific to each geological source.

Geological Sourcing and Procurement Strategies

Quina tool assemblages reveal a mixed procurement strategy, with evidence for the use of both local and non-local raw materials. This suggests a deep knowledge of the landscape and a planned approach to resource acquisition. The primary geological sources for the chert and flint used in Quina tool production are sedimentary formations, particularly Cretaceous chalk and limestone deposits.

Sourcing Locations

In Southwestern France, a key region for Quina Mousterian sites, the Mesozoic and Cenozoic sedimentary environments provided abundant sources of high-quality flint.[1] Neanderthals exploited both primary sources (outcrops) and secondary sources (e.g., riverbeds, valley floors).[1] The Charente and Dordogne regions, in particular, are rich in Cenomanian and Turonian cherts, which were extensively used.

Procurement Models

The decision-making process behind raw material procurement can be conceptualized as a workflow involving several stages, from the identification of a need to the transport of the selected material. This process was likely influenced by a variety of factors, including the quality of the material, the distance to the source, and the intended use of the tools.

Caption: A logical model of the raw material procurement process for Quina tool manufacturing.

Experimental Protocols for Raw Material Characterization

To reconstruct the procurement strategies and technological choices of Neanderthals, archaeologists employ a range of analytical techniques to characterize the physical and chemical properties of lithic artifacts and potential geological sources. The following are detailed methodologies for key experiments.

Petrographic Analysis

Objective: To determine the mineralogical composition and microstructure of the chert or flint.

Methodology:

-

Sample Preparation: A thin section (approximately 30 µm thick) is prepared from a small, non-diagnostic fragment of the artifact or a geological sample.

-

Microscopic Examination: The thin section is examined under a polarizing petrographic microscope.

-

Data Collection: The following are documented:

-

Mineral Composition: Identification of the primary silica minerals (microcrystalline quartz, chalcedony, moganite) and any accessory minerals (e.g., calcite, hematite, clay minerals).

-

Microstructure: Description of the texture, including grain size, shape, and orientation.

-

Inclusions: Identification of any microfossils (e.g., foraminifera, radiolarians) or other inclusions that can be diagnostic of the formation environment.

-

Caption: Experimental workflow for petrographic analysis of siliceous raw materials.

Geochemical Analysis: Portable X-Ray Fluorescence (pXRF)

Objective: To non-destructively determine the elemental composition of the raw material for sourcing purposes.

Methodology:

-

Instrument Calibration: The pXRF analyzer is calibrated using certified geological reference materials.

-

Sample Preparation: The surface of the artifact or geological sample is cleaned to remove any contaminants. A flat, unweathered surface is selected for analysis.

-

Data Acquisition: The pXRF analyzer is placed in direct contact with the sample surface. X-rays are emitted, and the resulting fluorescent radiation is measured. Multiple readings (typically 3-5) are taken from different spots on the sample to ensure representative data.

-

Data Processing: The spectral data is processed to determine the concentrations of major, minor, and trace elements.

-

Statistical Analysis: The elemental data from the artifacts is compared with data from potential geological sources using multivariate statistical methods (e.g., Principal Component Analysis, Discriminant Analysis) to identify likely procurement locations.

Geochemical Analysis: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

Objective: To obtain high-precision trace and ultra-trace element data for high-resolution sourcing studies.

Methodology:

-

Sample Preparation: A small, clean fragment of the artifact or geological sample is mounted in an epoxy resin block and polished.

-

Instrumentation: The sample is placed in a laser ablation chamber coupled to an ICP-MS instrument.

-

Data Acquisition: A high-powered laser is focused on the sample surface, ablating a small amount of material (typically a 50-100 µm spot or line). The ablated material is transported by a carrier gas into the plasma of the ICP-MS, where it is ionized and analyzed based on its mass-to-charge ratio.

-

Data Calibration: The raw data is calibrated against certified reference materials to obtain accurate quantitative concentrations of a wide range of trace elements.

-

Data Analysis: The trace element "fingerprints" of the artifacts are compared to those of geological sources to determine their origin with a high degree of confidence.

Caption: An integrated workflow for the geochemical sourcing of archaeological chert and flint.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To obtain high-magnification images of the microstructure and elemental composition of specific features within the raw material.

Methodology:

-

Sample Preparation: A small, uncoated fragment of the artifact or geological sample is mounted on an aluminum stub.

-

Imaging: The sample is placed in the vacuum chamber of the SEM. A focused beam of electrons is scanned across the surface, and the resulting secondary and backscattered electron signals are used to generate high-resolution images of the microstructure.

-

Elemental Analysis (EDX): The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance in a specific area of interest on the sample.

-

Data Interpretation: The images and elemental maps provide detailed information about the mineral phases, inclusions, and any post-depositional alterations to the raw material.

Conclusion

The procurement of raw materials for Quina tool manufacturing was a complex and deliberate process that highlights the cognitive and technological capabilities of Neanderthals. By employing a multi-faceted analytical approach, researchers can reconstruct the "chaîne opératoire" of Quina technology, from the selection of raw materials to the final discard of the tool. This in-depth understanding of prehistoric material science not only enriches our knowledge of human evolution but also provides a compelling case study for the universal principles of material selection, characterization, and quality control that are relevant across all scientific and industrial disciplines. The methodologies outlined in this guide provide a robust framework for the continued investigation of these fascinating artifacts and the hominins who created them.

References

The Quina Discovery: A Paradigm Shift in Middle Paleolithic Archaeology

A Technical Guide to its Historical Significance, Lithic Technology, and Analytical Methodologies

For: Researchers, scientists, and drug development professionals.

Abstract

The discovery of Quina lithic technology, particularly the recent unearthing of a complete Quina assemblage at the Longtan site in Southwest China, has profoundly reshaped our understanding of Middle Paleolithic hominin behavior and technological capabilities. Traditionally associated with Neanderthals in Western Europe, the presence of this sophisticated tool-making tradition in East Asia, dated to approximately 50,000 to 60,000 years ago, challenges long-held theories of technological stagnation in the region.[1][2][3][4][5][6][7][8] This guide provides an in-depth technical overview of the historical significance of the Quina discovery, a detailed analysis of the lithic technology, and a summary of the experimental protocols used to understand the function of these remarkable tools. Quantitative data from key sites are presented, and complex processes are visualized through logical and workflow diagrams to facilitate a comprehensive understanding for researchers in archaeology and related scientific fields.

Introduction: The Significance of the Quina Discovery

The Middle Paleolithic (circa 300,000 to 40,000 years ago) was a critical period in human evolution, witnessing the emergence and diversification of various hominin groups, including Neanderthals and Denisovans.[1] For decades, the archaeological record of East Asia during this period was considered to be characterized by relatively simple and largely unchanged core and flake technologies.[1] The discovery of the Quina technological system at Longtan, China, represents a significant paradigm shift, demonstrating a level of technological sophistication previously unattributed to this region during the Middle Paleolithic.[1][2][3][4][5][6][7][8]

The Quina Mousterian, first identified at the La Quina site in France, is a distinct lithic industry characterized by the production of thick, robust flakes that were subsequently shaped into specific tool types, most notably the "Quina scraper."[4][9] These tools are distinguished by a specific type of retouch, known as "scaled" or "stepped" retouch, which created a durable and resharpenable working edge.[9] The presence of a complete Quina system in China, contemporary with its European counterparts, raises fundamental questions about hominin dispersals, cultural transmission, and independent innovation.[5][8]

This discovery fuels a critical debate regarding the identity of the toolmakers. While Quina technology in Europe is strongly associated with Neanderthals, no Neanderthal remains have been found in East Asia.[8] This opens the possibility that other hominins, such as Denisovans or even early Homo sapiens, may have independently developed or adopted this technology.[1][2][4][6]

Quantitative Analysis of Quina Assemblages

A defining characteristic of Quina assemblages is the high frequency of specific tool types, particularly transverse scrapers. The table below summarizes the lithic assemblage from the Longtan site, providing a quantitative snapshot of this recently discovered and highly significant site.

| Artifact Category | Total Count | Percentage of Total Assemblage | Notes |

| Total Stone Artifacts | 3,487 | 100% | Excavated in 2019 and 2020.[3][6] |

| Quina Scrapers | 53 | 1.52% | Thick, asymmetrical flakes with scaled, stepped retouch.[3][4][6] |

| Quina Cores | 14 | 0.40% | Cores specifically prepared for the production of Quina flakes.[4][6] |

| Other Tools | - | - | Includes various other scraper types, denticulates, and notches. |

| Debitage (Flakes, etc.) | - | - | Byproducts of tool production. |

Table 1: Lithic Assemblage from the Longtan Site, Southwest China.

The Quina Chaîne Opératoire: A Technical Workflow

The production of Quina tools followed a structured operational sequence, or chaîne opératoire, from raw material procurement to the final discard of the tool. This process demonstrates a high level of planning and technical skill.

Experimental Protocols: Use-Wear Analysis of Quina Scrapers

To determine the function of Quina scrapers, archaeologists employ use-wear analysis, a method that examines the microscopic traces of wear on a tool's surface. This analysis is grounded in experimental archaeology, where modern replicas of ancient tools are used in controlled settings to create a comparative collection of wear patterns.

Methodological Workflow

The workflow for a typical use-wear analysis of Quina scrapers involves several key stages, from artifact selection to the final interpretation of function.

Key Experimental Variables

-

Lithic Raw Material: The type of stone used for the replica tools should match the archaeological artifacts as closely as possible.

-

Worked Materials: A range of materials likely processed by Middle Paleolithic hominins are used, including fresh and dry animal hides, bone, antler, and various types of wood.[4][5][10]

-

Tool Motion and Duration: The replicas are used in different ways (e.g., scraping, cutting, whittling) for varying lengths of time to observe the development of use-wear.

-

Microscopy: Both stereomicroscopes (low-power) and metallurgical microscopes with reflected light (high-power) are used to document the resulting wear patterns.[11]

The Theoretical Debate: Explaining the Presence of Quina Technology in East Asia

The discovery of Quina tools at Longtan has ignited a debate about its origins in East Asia. There are two primary competing hypotheses, with a third possibility also under consideration.

Conclusion and Future Directions

The discovery of Quina technology in China has opened a new and exciting chapter in the study of Middle Paleolithic archaeology. It underscores the complexity of hominin behavior and technological evolution across the Old World and challenges us to reconsider long-standing narratives of regional development. Future research will undoubtedly focus on several key areas:

-

Further Excavations: The search for more sites with Quina assemblages in East Asia is crucial to understanding the geographic extent and chronology of this technology in the region.

-

Hominin Remains: The discovery of hominin fossils in association with Quina tools in China would be a monumental breakthrough, potentially identifying the makers of these sophisticated implements.

-

Refined Chronologies: More precise dating of Quina sites in both Europe and Asia will allow for a more detailed understanding of the temporal relationship between these geographically distant occurrences.

-

Comparative Technological Studies: In-depth comparative analyses of Quina assemblages from different regions will help to identify subtle differences and similarities in production techniques, which may shed light on cultural transmission or independent invention.

This ongoing research promises to continue to refine our understanding of the cognitive and cultural capabilities of our ancient relatives and the intricate story of human evolution.

References

- 1. pnas.org [pnas.org]

- 2. Use-wear analysis - Wikipedia [en.wikipedia.org]

- 3. Quina scrapers in China reshape views on East Asian toolmaking | The Jerusalem Post [jpost.com]

- 4. anthropology.net [anthropology.net]

- 5. Discovery of Quina technology challenges view of ancient human development in East Asia | UW News [washington.edu]

- 6. Neandertal-like tools found in China present a mystery [sciencenews.org]

- 7. First Evidence of Neanderthal-Linked Quina Technology in East Asia Revealed----Chinese Academy of Sciences [english.cas.cn]

- 8. News - Neanderthal-Style Stone Tools in China Puzzle Experts - Archaeology Magazine [archaeology.org]

- 9. Quina Mousterian - Wikipedia [en.wikipedia.org]

- 10. sapiens.org [sapiens.org]

- 11. Use-Wear Analysis [texasbeyondhistory.net]

Methodological & Application

Application Notes and Protocols for the Experimental Replication of Quina Scrapers

Authored for: Researchers, Scientists, and Drug Development Professionals in Experimental Archaeology

Introduction

Quina scrapers are a distinctive stone tool type characteristic of the Middle Paleolithic, particularly associated with the Mousterian techno-complex.[1][2] These tools are defined by their thick cross-sections and a specific type of steep, scalar, overlapping retouch known as "Quina retouch."[1] Experimental replication of Quina scrapers is a crucial methodology for understanding the technological choices, motor skills, and functional constraints faced by Neanderthal toolmakers. These controlled studies allow researchers to investigate the relationship between raw material properties, knapping techniques, and the final morphological and functional characteristics of the tools. Furthermore, replication studies provide a baseline for interpreting archaeological assemblages, including the analysis of debitage and the use-life of tools.

Functionally, Quina scrapers are thought to have been robust tools used for heavy-duty tasks. Use-wear analyses on archaeological examples and replicated tools suggest they were employed in activities such as butchery, hide working, and woodworking.[3][4][5] The characteristic Quina retouch is hypothesized to be a method for resharpening and maintaining a durable, steep working edge on thick blanks, allowing for prolonged use.[4]

Data Presentation: Quantitative Analysis of Replicated Quina Scrapers

The following table summarizes representative quantitative data derived from experimental replication studies and analysis of archaeological assemblages of Quina scrapers. This data provides a baseline for researchers conducting their own replication experiments.

| Parameter | Blank Type | Value Range | Mean Value | Notes |

| Blank Dimensions | ||||

| Length | Thick Cortical/Semi-Cortical Flake | 40 - 70 mm | 50 mm | Blanks are typically short and wide.[2] |

| Width | Thick Cortical/Semi-Cortical Flake | 35 - 60 mm | 45 mm | Asymmetry in blank shape is common.[6] |

| Thickness | Thick Cortical/Semi-Cortical Flake | 15 - 30 mm | 20 mm | Thickness is a key selection criterion for producing Quina retouch.[6][7] |

| Edge Angle | ||||

| Initial Edge Angle (Unretouched Blank) | Thick Cortical/Semi-Cortical Flake | 30° - 50° | 40° | The initial angle of the blank edge before retouch. |

| Final Edge Angle (After Quina Retouch) | Quina Scraper | 60° - 80° | 70° | Quina retouch significantly steepens the working edge.[8] |

| Debitage Characteristics | ||||

| Retouch Flake Size | Quina Retouch Flakes | 5 - 15 mm | 10 mm | Small, scalar flakes with pronounced bulbs of percussion. |

| Platform Type on Retouch Flakes | Quina Retouch Flakes | Simple/Cortical | - | Platforms are often formed by the dorsal surface of the scraper edge. |

Experimental Protocols

This section details the methodology for the experimental replication of Quina scrapers, from raw material selection to the final application of Quina retouch.

Materials and Equipment

-

Raw Material: High-quality, isotropic siliceous stone (e.g., flint, chert) in the form of large nodules or blocks. The raw material should be free of internal fractures and inclusions.

-

Hard Hammers: Quartzite or other hard stone hammerstones of various sizes (500g - 1500g) for core reduction and blank production.

-

Soft Hammers (Optional): Antler or dense wood billets for finer shaping and thinning, although hard hammer percussion is more characteristic for initial blank production.

-

Pressure Flaker (Optional): Antler tine or copper-tipped tool for edge regularization prior to retouch, though not the primary method for Quina retouch application.

-

Safety Equipment: Safety glasses, gloves, and a leather leg guard are mandatory.

-

Measuring Instruments: Calipers, goniometer, and a scale for quantitative analysis.

Methodology

The replication process can be broken down into three main stages: core preparation and blank production, blank selection, and Quina retouch application.

-

Core Selection and Testing: Select a suitable raw material nodule. Assess its quality by removing a few test flakes to check for internal flaws.

-

Platform Preparation: Create a striking platform on the core. This can be a simple, flat surface created by splitting the nodule or by removing a large flake.

-

Blank Production: The primary goal is to produce thick, wide flakes. This is typically achieved through direct hard hammer percussion. The knapper should aim for flakes that carry mass and have a thick cross-section, often retaining cortex on the dorsal surface. A discoidal or Levallois-like core reduction strategy can be employed to control the shape and thickness of the resulting flakes, although simpler, more opportunistic methods can also produce suitable blanks.

-

Morphological Assessment: From the produced debitage, select flakes that are thick (typically >15mm), have a robust cross-section, and possess a suitable edge for retouching. Flakes with a natural cortical backing opposite the intended working edge are ideal as they provide a comfortable grip.

-

Quantitative Measurement: Measure and record the length, width, thickness, and initial edge angle of the selected blanks.

-

Initial Edge Regularization (Optional): If the chosen edge is irregular, it can be regularized by removing small flakes through direct percussion with a hard hammer or pressure flaking.

-

Application of Quina Retouch: This is the defining feature of the scraper. It is achieved through a series of contiguous, invasive flake removals using a hard hammer. The blows should be directed at a steep angle to the edge, creating the characteristic scalariform or "fish scale" pattern. The removals should be overlapping and result in a steep, robust, and often convex working edge.

-

Resharpening: The process of Quina retouch can be repeated multiple times to simulate the resharpening of a dulled edge. Each resharpening episode will further reduce the size of the tool and potentially alter the edge angle.

Visualizations

Experimental Workflow for Quina Scraper Replication

Caption: Experimental workflow for replicating Quina scrapers.

Logical Relationship of Quina Retouch Characteristics

Caption: Key characteristics leading to Quina retouch morphology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Predetermined Flake Production at the Lower/Middle Paleolithic Boundary: Yabrudian Scraper-Blank Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing lithic analysis: Introducing 3D-EdgeAngle as a semi-automated 3D digital method to systematically quantify stone tool edge angle and design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. joaomarreiros.com [joaomarreiros.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functional Interpretation of Quina Tools via Use-Wear Analysis

Introduction

Quina tools, particularly the characteristic Quina scrapers, are a key component of certain Middle Paleolithic lithic assemblages.[1] Their distinctive, often thick and asymmetrical morphology with scalar retouch has been the subject of extensive research to understand their intended function and the behaviors of the hominins who made and used them.[2][3] Use-wear analysis is a critical methodology in this endeavor, allowing researchers to move beyond typological classifications to interpret how these tools were employed in daily life.[4] This is achieved by identifying and analyzing the microscopic traces, such as polishes, striations, and edge damage, left on the tool's surface during use.[5]

These application notes provide a detailed overview of the protocols for conducting use-wear analysis on Quina tools, from initial artifact handling to microscopic examination and interpretation. The methodologies described herein are based on established practices in the field and are intended to guide researchers in obtaining robust and replicable functional data. The successful application of these protocols, in conjunction with experimental archaeology, can provide significant insights into the subsistence strategies and technological organization of Middle Paleolithic populations.

Experimental Protocols

A systematic and rigorous experimental protocol is essential for the accurate functional analysis of Quina tools. This involves careful preparation of the artifacts, detailed microscopic examination at various magnifications, and the creation of a comparative reference collection through experimental archaeology.

Artifact Handling and Preparation

Proper handling and preparation of archaeological specimens are crucial to preserve delicate use-wear traces and prevent contamination.

-

Initial Examination: Upon excavation, tools selected for use-wear analysis should be handled minimally. It is advisable to wear powder-free nitrile gloves. The location and orientation of any potential residues should be documented before any cleaning.

-

Cleaning Protocol:

-

Initial Wash: Gently rinse the artifact with distilled water to remove loose soil and debris. A soft-bristled brush can be used, but care should be taken to avoid contact with the tool's edges.

-

Ultrasonic Bath: For more thorough cleaning, place the artifact in an ultrasonic bath with distilled water for 5-10 minutes.

-

Chemical Cleaning (if necessary): To remove stubborn residues or chemical alterations (e.g., manganese dioxide), a weak solution of hydrochloric acid (HCl, typically 10%) or sodium hydroxide (NaOH) can be used. The tool should be submerged for a short period (e.g., 5-15 minutes), followed by thorough rinsing with distilled water to neutralize the chemical. This step should be used judiciously as it can potentially alter some use-wear polishes.

-

Final Rinse and Drying: Rinse the artifact thoroughly with distilled water and then with acetone or ethanol to remove any remaining grease or organic contaminants and to facilitate drying. Allow the tool to air dry completely before analysis.

-

Microscopic Analysis

A combination of low-power and high-power microscopy is employed for a comprehensive analysis of use-wear traces.

-

Low-Power Microscopy (Stereomicroscope, up to 50x magnification):

-

Objective: To identify the location and general character of use-wear, such as edge damage (micro-scars), edge rounding, and the overall distribution of polishes.[6][7]

-

Procedure:

-

Mount the artifact on a stable platform (e.g., using plasticine) to allow for easy manipulation.

-

Use an external light source to illuminate the tool's surface from various angles.

-

Systematically scan all edges and surfaces of the tool, paying close attention to areas that may have been active or used for prehension.

-

Document the location, type, and orientation of any observed wear traces on a diagram of the artifact.

-

-

-

High-Power Microscopy (Metallurgical Microscope, 100x - 500x magnification):

-

Objective: To characterize the microscopic polishes and striations that are diagnostic of contact with specific materials.[5]

-

Procedure:

-

Place the artifact on the microscope stage. It may be necessary to create a stable mount to ensure the area of interest is perpendicular to the objective lens.

-

Begin at a lower magnification (e.g., 100x) to relocate the wear traces identified during the low-power analysis.

-

Increase the magnification (typically to 200x or 400x) to examine the polish's texture, brightness, and topography, as well as the morphology and orientation of any striations.

-

Capture high-resolution digital images of diagnostic wear patterns for documentation and comparison.

-

-

Experimental Archaeology: Creating a Reference Collection

A comprehensive reference collection of experimental tools with known use-histories is fundamental for the accurate interpretation of archaeological use-wear traces.[8]

-

Tool Replication: Knap replicas of Quina tools from the same or similar raw material as the archaeological artifacts being studied.

-

Controlled Experiments: Use the replicated tools to perform a variety of tasks that may have been relevant to Middle Paleolithic life. These can include:

-

Woodworking: Scraping, whittling, and incising fresh and dry wood.

-

Bone/Antler Working: Scraping, sawing, and incising fresh and dry bone or antler.

-

Hide Processing: Scraping fresh and dry hides, with and without the use of abrasives.

-

Butchery: Cutting meat, disarticulating joints, and scraping meat from bones.

-

Plant Processing: Cutting and scraping soft and high-silica plants.

-

-

Documentation: For each experiment, meticulously record:

-

The duration of the task.

-

The motion of use (e.g., longitudinal, transverse).

-

The angle of the tool to the worked material.

-

Any other relevant variables.

-

-

Analysis of Experimental Tools: Subject the experimental tools to the same cleaning and microscopic analysis protocols as the archaeological artifacts. This will create a reference library of wear patterns corresponding to specific activities and worked materials.

Data Presentation: Quantitative Analysis of Use-Wear on Quina Tools

The following tables summarize quantitative data from various studies on the functional analysis of Quina tools.

| Table 1: Summary of Inferred Functions of Quina Tools from Archaeological Contexts | ||||

| Site | Tool Type | Number of Analyzed Tools with Use-Wear | Inferred Activities | Worked Materials |

| La Quina, France | Scrapers | Not specified | Scraping, Cutting | Hard materials (e.g., wood), High-silica plants, Animal materials (less common)[6] |

| Qesem Cave, Israel | Quina & demi-Quina Scrapers | 19 | Cutting, Scraping | Animal materials, Plants, Hard/medium-hard materials (Quina), Softer materials (demi-Quina)[9] |

| Longtan, China | Quina Scrapers | 6 | Scraping, Scratching, Cutting | Hard materials (bone, antler, wood), Soft materials (meat, hides, non-woody plants)[10] |

| De Nadale Cave, Italy | Quina & demi-Quina Scrapers | Not specified | Scraping, Cutting | Not specified[11][12] |

| Table 2: Experimental Use-Wear Traces Relevant to Quina Tool Analysis | ||||

| Worked Material | Activity | Low-Power Traces (up to 50x) | High-Power Polish Characteristics (200x+) | Associated Striations |

| Wood | Scraping | Edge rounding, Scalar and step micro-scars | Bright, smooth, and undulating polish | Deep, wide, and oriented parallel to the direction of use |

| Bone | Scraping | Severe edge rounding, Step and hinge fractures | Bright, pitted, and sometimes "greasy" in appearance | Numerous, fine, and shallow |

| Antler | Scraping | Pronounced edge rounding, Hinge fractures | Very bright, smooth, and often with a "molten" appearance | Can be present, often fine |

| Hide (Fresh) | Scraping | Minimal edge damage, Pronounced edge rounding | Dull, greasy luster, covers the high points of the micro-topography | Generally absent |

| Hide (Dry) | Scraping | Moderate edge rounding, Scalar micro-scars | Bright, matte texture, extensive distribution | Numerous, fine, and randomly oriented |

| Meat | Cutting | Minimal to no visible edge damage | Faint, greasy polish | Fine, short, and often perpendicular to the edge |

Functional Interpretation Workflow

The interpretation of the function of a Quina tool is a multi-stage process that involves integrating observations from both low-power and high-power microscopy and comparing them with the experimental reference collection.

-

Identify Used Areas: Based on the low-power analysis, determine the location of used edges and prehensile areas.

-

Determine Motion of Use: The orientation of striations, the distribution of polish, and the patterning of micro-scars can indicate the direction of tool movement (e.g., transverse for scraping, longitudinal for cutting).

-

Infer Hardness of Worked Material: The degree of edge rounding and the frequency and size of micro-scars provide a general indication of the hardness of the worked material.

-

Identify Specific Worked Material: The characteristics of the microscopic polish, when compared to the reference collection, allow for the identification of the specific material that was worked (e.g., wood, bone, hide).

-

Synthesize Functional Interpretation: Combine all lines of evidence to reconstruct the overall function of the tool, including the activity performed and the material worked.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the use-wear analysis of Quina tools.

Caption: A flowchart illustrating the step-by-step experimental workflow for the use-wear analysis of Quina tools.

Caption: A diagram showing the logical relationships in the functional interpretation of use-wear traces.

Caption: Workflow for creating a comparative reference collection through experimental archaeology.

References

- 1. youtube.com [youtube.com]

- 2. Quantitative use-wear analysis of stone tools: Measuring how the intensity of use affects the identification of the worked material | DIGITAL.CSIC [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative use-wear analysis of stone tools: Measuring how the intensity of use affects the identification of the worked material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use-Wear Analysis [texasbeyondhistory.net]

- 6. Use-wear analysis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. LEIZA: Use-wear analysis and the development of quantitative methods [leiza.de]

- 9. openaccess.thecvf.com [openaccess.thecvf.com]

- 10. LUWA Dataset: Learning Lithic Use-Wear Analysis on Microscopic Images [arxiv.org]

- 11. Quantitative use-wear analysis of stone tools: Measuring how the intensity of use affects the identification of the worked material | PLOS One [journals.plos.org]

- 12. WEAR project in experimental archaeology: presentation and main research sections [zenodo.org]

Application Notes and Protocols for the Lithic Analysis of a Quina Assemblage

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the systematic analysis of a Quina lithic assemblage. Quina assemblages, a variant of the Mousterian industry, are characterized by a specific technological system for producing thick, wide flakes, which were often transformed into distinctive side scrapers with "écailleuse scalariforme" or Quina retouch.[1][2] This protocol outlines a comprehensive approach, from initial artifact processing to in-depth technological and typological analysis, ensuring standardized data collection for comparative studies. The methodology emphasizes a holistic understanding of the chaîne opératoire, from raw material procurement to tool production, use, and discard.

Experimental Protocols

-

Cleaning and Labeling:

-

Gently clean all lithic artifacts with soft brushes and deionized water to remove adhering sediments. Avoid harsh brushing that could damage use-wear traces.

-

Allow artifacts to air dry completely.

-

Label each artifact with a unique identification number using archival quality ink and a protective coating.

-

-

Database Entry:

-

Create a digital database (e.g., using Microsoft Excel, Access, or a dedicated archaeological database software).

-

For each artifact, record the unique ID, provenience information (site, excavation unit, layer, and coordinates), and any relevant contextual notes.

-

The technological analysis is designed to reconstruct the entire reduction sequence (chaîne opératoire) present in the assemblage. This involves the separate but interconnected analysis of cores, debitage (flakes and debris), and retouched tools.

2.2.1. Core Analysis

Cores are the parent material from which flakes are detached and provide crucial information about the knapping methods employed.

-

Protocol:

-

Classify each core according to its reduction strategy (e.g., discoidal, Levallois, or specific Quina methods). Quina core reduction often involves a system of double alternation in the exploitation of core faces.[3]

-

Record the raw material type and its condition.

-

Measure the maximum length, width, and thickness of the core in millimeters.

-

Count the number of striking platforms and the number of flake removal scars.

-

Estimate the percentage of remaining cortex on the core surface.

-

Note the presence of any core preparation or rejuvenation flakes.

-

2.2.2. Debitage Analysis

Debitage, the unmodified products of knapping, constitutes the majority of most lithic assemblages and is fundamental to understanding the reduction sequence.

-

Protocol:

-

Separate the debitage into complete flakes, broken flakes, and non-orientable fragments (debris).

-

For each complete flake, record the attributes listed in Table 2.

-

For broken flakes, record as many attributes as possible.

-

For debris, record the total count and weight per provenience unit.

-

2.2.3. Retouched Tool Analysis

Retouched tools, particularly the characteristic Quina scrapers, are the end products of the reduction sequence and provide insights into the intended function of the lithic technology.

-

Protocol:

-

Classify each tool according to a standardized typological system, such as that developed by François Bordes for the Mousterian.[1]

-

Record the blank type on which the tool was made (e.g., cortical flake, non-cortical flake, Levallois flake).

-

For each retouched edge, record the attributes listed in Table 3.

-

Pay special attention to the characteristics of Quina retouch, which is typically steep, invasive, and scalariform.

-

Use-wear analysis can provide direct evidence of tool function.

-

Protocol:

-

Select a sample of well-preserved tools for analysis.

-

Clean the selected tools in an ultrasonic bath with a mild detergent to remove any contaminants.

-

Examine the tool edges under a stereomicroscope and a metallurgical microscope at various magnifications (50x to 500x) to identify micro-polishes, striations, and edge damage indicative of use.

-

Document the location, orientation, and characteristics of the identified use-wear traces.

-

Data Presentation

| Attribute | Description | Data Type |

| Core ID | Unique identifier for the core | Alphanumeric |

| Raw Material | Type of stone (e.g., flint, chert, quartzite) | Text |

| Core Type | Classification of the core reduction strategy | Text |

| Length (mm) | Maximum dimension of the core | Integer |

| Width (mm) | Maximum dimension perpendicular to length | Integer |

| Thickness (mm) | Maximum dimension perpendicular to length and width | Integer |

| Weight (g) | Weight of the core in grams | Decimal |

| Number of Platforms | Count of distinct striking platforms | Integer |

| Number of Scars | Count of flake removal scars | Integer |

| Cortex (%) | Estimated percentage of cortex on the surface | Integer |

| Condition | Presence of burning, patination, or breakage | Text |

| Attribute | Description | Data Type |

| Flake ID | Unique identifier for the flake | Alphanumeric |

| Raw Material | Type of stone | Text |